Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde, CAS 80-54-6) is a highly potent, synthetic aromatic aldehyde historically renowned for its intense muguet (lily-of-the-valley) olfactory profile and exceptional substantivity [1]. Structurally characterized by a para-tert-butylphenyl group, it possesses a low odor detection threshold of approximately 0.45 ng/L in air and remarkable chemical stability in alkaline environments [2]. While regulatory restrictions have curtailed its use in personal care cosmetics in regions such as the EU, Lilial remains a highly critical procurement target for industrial applications, including high-pH detergent fragrancing, and serves as an irreplaceable chemical precursor in the synthesis of morpholine-class agricultural fungicides [3].
Attempting to substitute Lilial with closely related in-class analogs, such as cyclamen aldehyde or bourgeonal, fundamentally compromises both chemical synthesis and formulation performance [1]. In agrochemical manufacturing, the precise para-tert-butyl moiety of Lilial is an absolute structural prerequisite for synthesizing the fungicide fenpropimorph; substituting cyclamen aldehyde (which possesses a para-isopropyl group) yields an entirely different, inactive molecule [2]. In industrial fragrancing, this exact structural difference results in cyclamen aldehyde having a significantly lower odor value and a five-fold higher detection threshold, forcing buyers to use substantially higher concentrations to achieve the same olfactory impact, thereby reducing cost-efficiency [3].
Lilial demonstrates a significantly lower odor detection threshold compared to its closest structural analog, cyclamen aldehyde, owing to the bulkier para-tert-butyl group replacing the para-isopropyl group. This structural modification yields an odor value of 32,978 for Lilial compared to 21,986 for cyclamen aldehyde [1]. Consequently, Lilial achieves its target muguet profile at a detection threshold of approximately 0.45 ng/L in air, making it vastly more potent than generic substitutes [2].
| Evidence Dimension | Odor Value (Ratio of vapor pressure to detection threshold) |
| Target Compound Data | 32,978 (Detection threshold ~0.45 ng/L air) |
| Comparator Or Baseline | Cyclamen aldehyde (Odor Value: 21,986) |
| Quantified Difference | 50% higher odor value; 5-fold lower detection threshold |
| Conditions | Standard olfactory threshold evaluation in air |
Enables formulators to achieve high-impact fragrance profiles at lower dosing concentrations, optimizing raw material costs in permitted industrial applications.
Beyond its olfactory properties, Lilial serves as an irreplaceable chemical intermediate in the agrochemical sector. Its specific p-tert-butyl-alpha-methylhydrocinnamic scaffold is strictly required for the synthesis of the systemic morpholine fungicide fenpropimorph [1]. The aldehyde undergoes reductive amination with 2,6-dimethylmorpholine followed by catalytic hydrogenation to yield the active fungicidal agent [2]. Substitution with analogs like cyclamen aldehyde fails to produce the target active pharmaceutical ingredient due to the absence of the critical para-tert-butyl moiety.
| Evidence Dimension | Precursor Suitability for Fenpropimorph Synthesis |
| Target Compound Data | Yields active Fenpropimorph via reductive amination |
| Comparator Or Baseline | Cyclamen aldehyde (para-isopropyl analog) |
| Quantified Difference | 100% specific (Analogs yield off-target, inactive molecules) |
| Conditions | Reductive amination with 2,6-dimethylmorpholine and catalytic hydrogenation |
Procurement for agrochemical manufacturing strictly requires CAS 80-54-6 to synthesize the exact registered fungicidal active ingredient.
Lilial exhibits exceptional chemical stability in high-pH environments compared to older floral aldehydes. In commercial soap and detergent formulations—which often feature highly alkaline saturated fatty acid salts—Lilial resists degradation and maintains its structural integrity over a wide pH range [1]. This robust alkali stability ensures long-lasting substantivity on fabrics without the discoloration or rapid scent degradation typically observed when using less stable substitutes like hydroxycitronellal [2].
| Evidence Dimension | Alkali Stability (High pH environments) |
| Target Compound Data | Stable across wide pH range; no degradation in soap bases |
| Comparator Or Baseline | Hydroxycitronellal / natural floral extracts |
| Quantified Difference | Significantly extended shelf-life and scent retention in alkaline media |
| Conditions | Formulation in alkali salts of saturated/unsaturated fatty acids (soaps/detergents) |
Critical for industrial procurement where the compound must survive aggressive, high-pH manufacturing processes without losing efficacy.
Due to its restriction in cosmetics under EU Directive 1223/2009, Lilial is a mandatory analytical reference standard for quality control and compliance laboratories [1]. Accurate quantification requires the exact CAS 80-54-6 standard to calibrate GC-MS instruments, utilizing specific quantifier and qualifier ions (e.g., m/z 189, 147, 204) to achieve necessary limits of detection (LOD)[2]. Substitutes cannot be used to calibrate for Lilial detection, making the procurement of high-purity Lilial essential for enforcing the 0.001% (leave-on) and 0.01% (rinse-off) regulatory thresholds.
| Evidence Dimension | Chromatographic Calibration Specificity |
| Target Compound Data | Exact mass/retention time match for CAS 80-54-6 |
| Comparator Or Baseline | Any structural analog (e.g., Bourgeonal) |
| Quantified Difference | Absolute requirement (Analogs produce false calibration curves) |
| Conditions | GC-MS (SIM mode) quantification for cosmetic allergens |
Testing laboratories must procure high-purity Lilial to ensure legal compliance and accurate quantification of restricted allergens in consumer products.
Lilial is the definitive starting material for the synthesis of morpholine-class fungicides, particularly fenpropimorph and fenpropidin. Procurement of CAS 80-54-6 is required to execute the reductive amination with 2,6-dimethylmorpholine, ensuring the correct para-tert-butyl structural motif is retained in the final commercial pesticide [1].
Testing laboratories must procure high-purity Lilial to calibrate GC-MS and GCxGC-MS systems for cosmetic allergen screening. It is essential for establishing accurate calibration curves and limits of detection (LOD) required to comply with EU Directive 1223/2009 thresholds [2].
In jurisdictions and applications where its use remains permitted, Lilial is the preferred muguet aldehyde for heavy-duty laundry detergents and alkaline soap bases. Its superior stability across a wide pH range prevents formulation discoloration and ensures high substantivity on washed fabrics compared to easily degraded alternatives [3].
Irritant;Health Hazard;Environmental Hazard